5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Description
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a 3,4-difluorophenyl substituent at the 5-position and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as melanin-concentrating hormone receptor 1 (MCHR1) . Its synthesis typically involves coupling reactions of substituted phenylboronic acids with pyrrole precursors, as evidenced by protocols for analogous compounds . Key characterization data includes a molecular weight of 280.2 g/mol (calculated) and HPLC purity >98% for related derivatives .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-6-4-10(15-11(6)12(16)17)7-2-3-8(13)9(14)5-7/h2-5,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNRANMULZGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the 3,4-Difluorophenyl Group: This step involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and high-throughput methods for the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be oxidized to 5-(3,4-Difluorophenyl)-3-carboxy-1H-pyrrole-2-carboxylic acid.
Reduction: Reduction can yield 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-methanol.
Substitution: Substitution reactions can introduce various functional groups onto the difluorophenyl ring, such as nitro or halogen groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H9F2NO2
- Molecular Weight : 237.20 g/mol
- CAS Number : 2111067-88-8
The compound features a pyrrole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid functional group. This combination enhances its reactivity and biological interactions, making it a valuable compound in research.
Synthetic Chemistry
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid serves as an essential building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds. The compound can be synthesized through methods such as the Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various functional groups.
Biological Research
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The difluorophenyl group enhances its ability to interact with biological targets, making it a candidate for developing new therapeutic agents. The carboxylic acid group facilitates hydrogen bonding, which can stabilize interactions with proteins or enzymes.
Medicinal Chemistry
Derivatives of this compound are investigated for their potential anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the difluorophenyl group improves the compound's membrane permeability and interaction with biological targets, enhancing its therapeutic efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3,4-Difluorophenyl)-1H-pyrrole-2-carboxylic acid | Lacks methyl group | Reduced reactivity |
| 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole | Lacks carboxylic acid | Lower solubility |
| 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxamide | Contains amide instead of carboxylic acid | Altered interactions |
This table illustrates how the unique combination of functional groups in this compound enhances its versatility compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anti-Cancer Properties : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that promote cell proliferation.
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines in cell models. This suggests a potential role in developing treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid and Analogues
Key Observations
Substituent Effects on Bioactivity: The 3,4-difluorophenyl group enhances receptor binding compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-halogenated analogues, likely due to increased lipophilicity and π-stacking interactions . Methyl at position 3 improves metabolic stability by steric shielding of the pyrrole ring .
Physicochemical Properties :
- Ethyl ester derivatives (e.g., Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate) exhibit higher logP values (calculated ~3.1) compared to the carboxylic acid form (logP ~2.5), suggesting improved membrane permeability .
- Chlorine substitution (e.g., 5-(2-Cl-5-FPh) variant) increases molecular weight but may reduce solubility due to higher halogen content .
Synthetic Accessibility: Compounds like 4-((3,4-difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211) are synthesized via Suzuki-Miyaura coupling or alkylation reactions, with yields up to 72% . In contrast, MCHR1 antagonists such as SNAP-acid require multi-step protocols involving piperidinyl and acetylamino groups, complicating scalability .
Research Findings and Limitations
- Limitations :
- Many analogues lack in vivo pharmacokinetic data.
- Fluorine substitution patterns may influence off-target effects (e.g., CYP inhibition), which remain underexplored .
Biological Activity
5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 237.20 g/mol
- CAS Number : 2111067-88-8
The compound features a pyrrole ring with a 3,4-difluorophenyl group and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions. The difluorophenyl moiety enhances lipophilicity, potentially improving membrane permeability and biological target interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the carboxylic acid group allows for hydrogen bonding, enhancing the compound's binding affinity and specificity.
Interaction with Biological Targets
Research indicates that the compound may act as a pharmacophore in drug design, particularly in targeting pathways related to inflammation and cancer. Its mechanism involves modulation of various signaling pathways through enzyme inhibition or receptor antagonism .
Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values lower than 0.016 μg/mL . This suggests potential applications in treating tuberculosis and possibly other resistant infections.
Anti-inflammatory and Anticancer Properties
The compound has also been explored for anti-inflammatory effects. It has been noted that pyrrole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase . This mechanism indicates potential use as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3,4-Difluorophenyl)-1H-pyrrole-2-carboxylic acid | Lacks methyl group | Reduced reactivity |
| 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole | Lacks carboxylic acid | Lower solubility |
| 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxamide | Contains amide instead of carboxylic acid | Altered interactions |
The unique combination of the difluorophenyl group, methyl group, and carboxylic acid in this compound enhances its versatility compared to similar compounds .
Study on Antitubercular Activity
In a recent study published in Nature Communications, researchers synthesized a series of pyrrole derivatives based on the structure of MmpL3 inhibitors. Among these compounds, those incorporating the difluorophenyl moiety exhibited enhanced anti-TB activity and favorable pharmacokinetic profiles .
Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory properties of pyrrole derivatives in LPS-induced inflammation models. The results indicated that these compounds significantly reduced pro-inflammatory cytokine levels, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid?
Methodological Answer: The synthesis typically involves coupling a fluorophenyl moiety to a pyrrole-carboxylic acid scaffold. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Use a boronic ester derivative of 3,4-difluorophenyl with a halogenated pyrrole precursor (e.g., 3-methyl-5-bromo-1H-pyrrole-2-carboxylic acid) in the presence of a palladium catalyst .
- Ester Hydrolysis : Convert the methyl ester intermediate to the carboxylic acid using acidic or basic conditions. For example, reflux with HCl (36.5%) at 93–96°C for 17 hours achieves >90% yield .
- Purification : Column chromatography or recrystallization ensures purity (>95%).
Reference Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | ~85% |
| Ester Hydrolysis | HCl (36.5%), H₂O, 93–96°C, 17h | >90% |
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.5–7.8 ppm for difluorophenyl), pyrrole NH (δ ~13.5 ppm, broad singlet), and methyl groups (δ ~2.5 ppm). Compare with structurally similar compounds (e.g., 3-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid ).
- LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and purity. For example, ESIMS m/z ~265.1 (calculated) with HPLC purity >97% .
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹).
Q. How can researchers resolve contradictions in biological activity data for fluorinated pyrrole derivatives?
Methodological Answer: Contradictions often arise from assay variability or pharmacokinetic factors. Strategies include:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid ).
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., t½ >30 min in human liver microsomes) to rule out rapid degradation .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values within 1–10 µM).
Case Study:
In fluorophenyl-pyrrole carboxamides, discrepancies in IC₅₀ values (1–50 µM) were resolved by controlling DMSO concentration (<0.1%) and using fresh compound stocks .
Q. What computational approaches predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). Optimize the protonation state of the carboxylic acid group at physiological pH .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity. For example, 3,4-difluorophenyl enhances lipophilicity (logP ~2.8) compared to monosubstituted analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable ligand-receptor complexes).
Reference Parameters:
| Parameter | Value | Source |
|---|---|---|
| logP (Predicted) | 2.8 (ChemAxon) | |
| Docking Score (COX-2) | -9.2 kcal/mol |
Data Contradiction Analysis
Q. How to address conflicting solubility data for fluorinated pyrrole-carboxylic acids?
Methodological Answer: Solubility discrepancies often stem from pH or solvent effects.
- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4). Carboxylic acids show higher solubility at pH > pKa (~4.5).
- Co-Solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes. For example, 10% PEG-400 increases solubility from <0.1 mg/mL to >5 mg/mL .
- Solid-State Analysis : Use XRD or DSC to identify polymorphic forms affecting solubility.
Example Data:
| Condition | Solubility (mg/mL) | Source |
|---|---|---|
| pH 7.4 (PBS) | 0.25 | |
| 10% PEG-400 | 5.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
